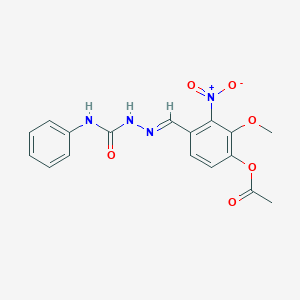![molecular formula C21H20N4O3 B11539337 (3E)-3-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B11539337.png)
(3E)-3-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and an amide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(naphthalen-2-yloxy)acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 3-aminopyridine to form the amide linkage. The final step involves the formation of the imino group through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The naphthalene and pyridine rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures.
Pyridine derivatives: Compounds containing pyridine rings.
Amide derivatives: Compounds with amide linkages.
Uniqueness
(3E)-3-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is unique due to its combination of naphthalene and pyridine rings, along with the imino and amide functionalities
Eigenschaften
Molekularformel |
C21H20N4O3 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(3E)-3-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C21H20N4O3/c1-15(11-20(26)23-18-7-4-10-22-13-18)24-25-21(27)14-28-19-9-8-16-5-2-3-6-17(16)12-19/h2-10,12-13H,11,14H2,1H3,(H,23,26)(H,25,27)/b24-15+ |
InChI-Schlüssel |
LDVBYSIEZUIULB-BUVRLJJBSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/CC(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)CC(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-5-oxo-N'-[(E)-thiophen-2-ylmethylidene]pyrrolidine-3-carbohydrazide](/img/structure/B11539257.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11539259.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate](/img/structure/B11539261.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539273.png)
![S-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11539281.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11539284.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate](/img/structure/B11539292.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539298.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539312.png)

![N,N'-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11539325.png)
![N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11539336.png)
![4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539343.png)
![2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate](/img/structure/B11539347.png)
